molecular formula C12H16N6O3S2 B6757178 N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B6757178
M. Wt: 356.4 g/mol
InChI Key: XBGXVHSIXIONQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.

Properties

IUPAC Name

N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3S2/c19-12(13-5-7-18-15-9-14-16-18)10-3-1-6-17(10)23(20,21)11-4-2-8-22-11/h2,4,8-10H,1,3,5-7H2,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXVHSIXIONQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCCN3N=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between nitriles and azides . This reaction is often carried out under mild conditions using solvents like water or acetonitrile.

The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with sulfonyl chlorides. The pyrrolidine ring is usually synthesized via cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the tetrazole ring can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is likely related to its ability to interact with biological targets through its tetrazole and thiophene rings. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-tetrazol-5-yl)ethyl]thiophene-2-carboxamide
  • N-[2-(1H-tetrazol-5-yl)ethyl]pyrrolidine-2-carboxamide
  • N-[2-(1H-tetrazol-5-yl)ethyl]benzene-2-carboxamide

Uniqueness

N-[2-(tetrazol-2-yl)ethyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is unique due to the combination of its tetrazole, thiophene, and pyrrolidine rings This combination provides a unique set of chemical and biological properties that are not found in other similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.